Nemazoline hydrochloride
CAS No.: 111073-18-8
Cat. No.: VC20740755
Molecular Formula: C10H12Cl3N3
Molecular Weight: 280.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 111073-18-8 |
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Molecular Formula | C10H12Cl3N3 |
Molecular Weight | 280.6 g/mol |
IUPAC Name | 2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride |
Standard InChI | InChI=1S/C10H11Cl2N3.ClH/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9;/h3-4H,1-2,5,13H2,(H,14,15);1H |
Standard InChI Key | ASIGTNNPGBMHLP-UHFFFAOYSA-N |
SMILES | C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl |
Canonical SMILES | C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl |
Chemical Identification and Properties
Naphazoline hydrochloride is an imidazoline derivative with sympathomimetic properties. It serves as an active pharmaceutical ingredient in various ophthalmic and nasal formulations.
Chemical Structure and Formula
Naphazoline has the molecular formula C₁₄H₁₄N₂ . The hydrochloride salt (C₁₄H₁₄N₂·HCl) is commonly used in pharmaceutical preparations. The structure contains an imidazoline group that is responsible for its pharmacological activity.
Identification Information
Pharmacological Classification and Mechanism of Action
Classification
Naphazoline hydrochloride is classified as a sympathomimetic vasoconstrictor that belongs to the imidazoline class of compounds . It is commonly utilized in formulations designed to alleviate nasal congestion and ocular redness.
Mechanism of Action
Naphazoline functions primarily as a vasoconstrictor by stimulating alpha adrenergic receptors in arterioles, which leads to decreased congestion at the site of administration . Specifically, it acts on:
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Alpha-1A adrenergic receptors (agonist)
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Alpha-2A adrenergic receptors (agonist)
The compound causes the release of norepinephrine in sympathetic nerves. The released norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction . Additionally, naphazoline exhibits mild beta adrenergic receptor agonist properties, which can lead to rebound vasodilation after the alpha adrenergic stimulation ends .
An important pharmacological note is that naphazoline's release of norepinephrine triggers a negative feedback loop that decreases production of norepinephrine, potentially leading to rhinitis medicamentosa after long-term use when the medication is discontinued .
Clinical Applications
Therapeutic Indications
Naphazoline hydrochloride is primarily indicated for:
Formulations and Products
Naphazoline hydrochloride is available in various formulations, particularly as:
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Ophthalmic solutions (eye drops) - typically at 0.025% concentration
Brand Names
The compound is marketed under numerous brand names, including:
Brand Names |
---|
Advanced Eye Relief Redness Instant Relief |
Ak-con |
Clear Eyes Complete |
Clear Eyes Cooling Comfort |
Clear Eyes Redness Relief |
Naphcon |
Naphcon A |
Opcon-A |
Privine |
Vasocon |
Visine-A |
Pharmacokinetics
Distribution
Distribution data for naphazoline are similarly limited. Imidazoline compounds typically distribute throughout the body and can cross the blood-brain barrier .
Metabolism
Naphazoline, like other imidazoline compounds, undergoes some hepatic metabolism, though a significant portion of the dose may be excreted unchanged in the urine .
Elimination
The elimination pathway involves some hepatic metabolism with a substantial fraction of the dose being excreted unchanged in urine. The rate of urinary excretion increases with more acidic urine .
Clinical Studies and Efficacy
Comparative Clinical Studies
A notable clinical study compared the efficacy of a combination of pheniramine maleate 0.3% and naphazoline hydrochloride 0.025% ophthalmic solution against olopatadine hydrochloride 0.1% ophthalmic solution for the treatment of allergic conjunctivitis .
The study was designed as a prospective, randomized, double-masked, contralateral, active- and placebo-controlled, single-center investigation using the conjunctival allergen challenge (CAC) model. The primary endpoint was the ocular allergy index (OAI), a composite score of six signs and symptoms of allergic conjunctivitis .
The participants (n=83) ranged in age from 20 to 70 years (mean: 42.5 years). The demographic distribution included 61.4% (n=51) female participants, and 94.0% (n=78) were white .
The results demonstrated that both the pheniramine/naphazoline combination and olopatadine were associated with significantly lower OAI scores compared to placebo at all measured time points (7, 12, and 20 minutes after CAC) .
Analytical Methods
Chromatographic Analysis
A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of naphazoline hydrochloride and pheniramine maleate along with their related compounds .
Key features of this analytical method include:
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Complete separation of analytes within 20 minutes
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Single-run analysis at 40°C
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Flow rate of 2.0 mL/min
Method Validation
The analytical method underwent comprehensive validation, demonstrating:
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System suitability with relative standard deviation (%RSD) for peak areas of naphazoline less than 0.1 for 12 consecutive injections
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%RSD for retention time of 0.14 for naphazoline
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Linearity in the range of 80% to 120% with correlation coefficient (R²) greater than 0.997
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Excellent intra-day and inter-day precision with %RSD values for naphazoline peak area and retention time of 0.03 and 0.59 respectively
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